({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate
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Overview
Description
The compound contains several functional groups including a trifluoromethyl group, a phenyl group, a carbamoyl group, a methoxy group, and a benzoate group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions including nucleophilic substitution, carbonylation, and esterification . The trifluoromethyl group could potentially be introduced using a Suzuki-Miyaura coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid . The trifluoromethyl group could participate in various reactions including nucleophilic substitution and elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
- The compound has been utilized in chemical syntheses, such as the formation of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, demonstrating its role in complex chemical reactions and structural transformations Howarth & Harris, 1968.
2. Pharmacological Research
- Although the requirement excludes drug use and dosage, it's worth noting that related compounds have been explored in pharmacological contexts. For instance, derivatives like 5,6‐Dimethyl‐9‐methoxy‐1‐phenyl‐6H‐pyrido[4,3‐b]carbazoles have been studied for their cytotoxic activity Jasztold-Howorko et al., 2005.
3. Insecticidal Activity
- Stereochemical studies of related carbamoylated and acylated pyrazolines have been conducted to understand their insecticidal activities, providing insights into the potential agricultural applications of similar compounds Hasan et al., 1996.
4. Material Science and Engineering
- Research in material science has involved similar molecules. For instance, studies on the herbicide triflusulfuron-methyl have provided insights into the structural properties and potential applications in material science Mereiter, 2011.
5. Quantum Chemical Calculations
- Quantum chemical calculations have been performed on related molecules to understand their electronic structures, which is crucial for applications in fields like nanotechnology and molecular electronics Kotan & Yuksek, 2021.
6. Electroluminescent Devices
- Derivatives of this compound have been used in the synthesis of materials for electroluminescent devices, indicating its potential application in the field of electronic displays and lighting Bezvikonnyi et al., 2020.
7. Detection of Explosives
- Similar compounds have been explored in the development of novel materials for the detection of explosives, demonstrating its relevance in security and forensic science Nie et al., 2011.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating gene expression .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, including altering protein function, modulating gene expression, and affecting cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-methoxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-12-9-14(26-2)7-8-15(12)18(25)27-11-17(24)23-10-13-5-3-4-6-16(13)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUAGGZXYYDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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